molecular formula C3H4N2Na+ B147117 Sodium Imidazole CAS No. 5587-42-8

Sodium Imidazole

Cat. No. B147117
CAS RN: 5587-42-8
M. Wt: 90.06 g/mol
InChI Key: ITAWMPSVROAMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium imidazole derivatives are a class of compounds that have been extensively studied due to their diverse applications in organic synthesis and medicinal chemistry. These compounds are characterized by the presence of an imidazole ring, a five-membered ring containing two nitrogen atoms at non-adjacent positions, which can be functionalized through various chemical reactions.

Synthesis Analysis

The synthesis of sodium imidazole derivatives can be achieved through multiple pathways. One such method involves the iodine-mediated difunctionalization of imidazopyridines using sodium sulfinates as the sulfur source, which allows for the selective synthesis of sulfones and sulfides . Another approach is the halogenation of imidazo-fused heterocycles using sodium salts (NaCl/NaBr/NaI) as the halogen source, which yields halogenated imidazoles . Additionally, sodium dihydrogen phosphate has been used to catalyze the condensation reaction of various starting materials under solvent-free conditions to produce tri- and tetra-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of sodium imidazole derivatives can be complex, as demonstrated by the sandwich-type antimony poly-oxotungstates that incorporate imidazole coordinated to various metals such as Ni, Co, Zn, and Mn. These structures have been elucidated using single-crystal X-ray diffraction, revealing intricate coordination between the imidazole rings and metal clusters .

Chemical Reactions Analysis

Sodium imidazole derivatives participate in a variety of chemical reactions. For instance, sodium chlorite and bromite have been used for the regioselective halogenation of imidazo[1,2-a]pyridines, which can then be transformed into π-systems through Suzuki–Miyaura reactions . Sodium nitrite has been employed to promote the aerobic oxidative coupling of aryl methyl ketones with ammonium under metal-free conditions, leading to the synthesis of polysubstitution imidazoles . Furthermore, sodium bisulfite has been used as a catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles from benzil or benzoin and aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium imidazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the solvation of sodium chloride in the 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid has been studied using molecular dynamics, revealing insights into the interactions between the imidazole ring and sodium ions . The solvent-free synthesis of tetrasubstituted imidazoles on silica gel/NaHSO4 support under microwave irradiation or classical heating conditions highlights the influence of reaction conditions on the properties of the synthesized compounds . Additionally, the dehydrogenation of 2-imidazolines with sodium periodate catalyzed by manganese(III) tetraphenylporphyrin has been reported, showcasing the catalytic properties of sodium imidazole derivatives .

Scientific Research Applications

Medicine

Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .

Synthetic Chemistry

Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique .

Industry

Imidazolium salts are used to extract metal ions from aqueous solutions, dissolve carbohydrates, create polyelectrolyte brushes on surfaces, coat metal nanoparticles, provide antimicrobial action, and create oriented liquid crystals .

Biological Systems

A lesser-known function of imidazolium salts includes the application of these salts in biological systems, including antitumor, antimicrobial, antioxidant, and bioengineering applications .

Green Chemistry and Organometallic Catalysis

Imidazoles have extended their application as ionic liquids and N-heterocyclic carbenes (NHCs) . They are used in green chemistry due to their environmentally friendly nature .

Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in the development of dyes for solar cells and other optical applications . They are also used in functional materials .

Biomedicine and Biomass Conversion

Imidazolium ILs could not only be used as solvents or catalysts in various reactions, but also have good applications in biomedicine or biomass conversion .

Electrochemistry and Analytical Chemistry

Imidazolium ILs are also used in electrochemistry and analytical chemistry .

Separation Extraction and CO2 Capture and Conversion

Imidazolium ILs find their applications in separation extraction, CO2 capture and conversion .

Future Directions

Imidazole derivatives have been tested for their medical usefulness in clinical trials for several disease conditions . The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This suggests that Sodium Imidazole, as a derivative, might have potential applications in the future.

properties

IUPAC Name

sodium;imidazol-3-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N2.Na/c1-2-5-3-4-1;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAWMPSVROAMOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N2Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium Imidazole

CAS RN

5587-42-8
Record name Imidazole, sodium derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Imidazole
Reactant of Route 2
Sodium Imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.